![molecular formula C19H27N5OS B5562723 5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)
5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to "5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" are part of a broader class of chemicals that have been studied for their potential pharmacological properties, including acting as receptor antagonists or enzyme inhibitors. These compounds often feature complex spiro and imidazo[pyridine] structures, contributing to their biological activity.
Synthesis Analysis
The synthesis of structurally related compounds typically involves multi-step organic reactions, including cycloadditions, and the formation of spiro and imidazo[pyridine] frameworks. For instance, the synthesis of tropane-3-spiro-4'(5')-imidazolines and spiroxindole fused pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions demonstrates the complexity and diversity of synthetic routes available for constructing these intricate molecules (Whelan et al., 1995); (Poomathi et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds derived from tropane-3-spiro-4'(5')-imidazolines, which are structurally related to the compound , have been extensively studied. These compounds demonstrate potential as 5-HT3 receptor antagonists, based on their ability to displace the binding of specific ligands to bovine brain area postrema membranes. The structural conformation of these compounds, as revealed by NMR spectroscopy and X-ray diffraction, indicates a preferred conformation that is crucial for their biological activity (Whelan et al., 1995).
Pharmacological Applications
In the realm of pharmacological research, these compounds and their derivatives have shown a range of activities. Notably, their potential as 5-HT3 receptor antagonists has implications for the development of new therapeutic agents. The detailed study of their binding affinities and effects in biological systems offers insights into their utility in medical chemistry and drug development. The specific activities of these compounds, including their interaction with brain area postrema membranes and effects in the von Bezold-Jarisch reflex, underscore their relevance in neuroscience and pharmacology research.
Antimycobacterial Activity
Research on spiro-piperidin-4-ones and related structures has revealed their efficacy as antimycobacterial agents. A stereoselective synthesis approach has led to the discovery of compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This includes derivatives that demonstrate greater potency than standard treatments like isoniazid and ciprofloxacin, highlighting their potential in combating tuberculosis (Kumar et al., 2008).
Future Directions
The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-13(2)10-24-7-4-15-17(21-11-20-15)19(24)5-8-23(9-6-19)18(25)16-14(3)22-12-26-16/h11-13H,4-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGSDTUKCPLVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3(CC2)C4=C(CCN3CC(C)C)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.